1,8-Diaminooctane

Vue d'ensemble

Description

L’octamethylènediamine, également connu sous le nom de 1,8-diaminooctane, est un composé organique appartenant à la classe des diamines aliphatiques. Il s’agit d’un solide incolore ayant une odeur d’amine et facilement soluble dans l’eau. La formule chimique du composé est C8H20N2 et sa masse molaire est de 144,26 g/mol . L’octamethylènediamine est principalement utilisé comme intermédiaire polyvalent dans la fabrication de pesticides, en particulier de fongicides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’octamethylènediamine est synthétisé par hydrogénation catalytique du subéronitrile. Cette réaction est réalisée à des températures allant de 150 à 180 °C et sous une pression de 50 à 180 bar en présence d’ammoniac sur des catalyseurs hétérogènes au cobalt non supportés . La réaction est conduite en phase liquide et peut être effectuée de manière continue ou par lots. Le catalyseur est généralement disposé sous forme de lit fixe dans un réacteur à arbre, à tube ou à faisceau de tubes .

Méthodes de production industrielle

La production industrielle de l’octamethylènediamine suit la même voie de synthèse que celle décrite ci-dessus. Le procédé implique l’hydrogénation catalytique continue ou par lots du subéronitrile en présence d’ammoniac et de catalyseurs au cobalt . Cette méthode garantit des rendements élevés et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’octamethylènediamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les amides ou les nitriles correspondants.

Réduction : Les réactions de réduction peuvent convertir l’octamethylènediamine en amines primaires.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes amino sont remplacés par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Amides et nitriles.

Réduction : Amines primaires.

Substitution : Diverses amines substituées selon les réactifs utilisés.

Applications de la recherche scientifique

L’octamethylènediamine a une large gamme d’applications dans la recherche scientifique, notamment :

Applications De Recherche Scientifique

Polymer Chemistry

1,8-Diaminooctane is extensively used as a crosslinking agent in the synthesis of polymers and resins. Its bifunctional nature allows it to create complex three-dimensional networks which enhance the mechanical properties and stability of polymeric materials.

| Application | Description |

|---|---|

| Crosslinking Agent | Enhances stability and mechanical properties of polymers. |

| Building Block | Used in the synthesis of various polymeric materials including elastomers and coatings. |

Biochemical Applications

The compound has shown promise in biological research for its role as a scaffold material and in drug delivery systems.

- Cell Adhesion and Proliferation : Research indicates that this compound can enhance cell adhesion and proliferation, making it useful in regenerative medicine .

- Enzyme Interaction : It has been studied for its inhibitory effects on enzymes such as deoxyhypusine synthase, which is crucial for cellular functions .

| Application | Description |

|---|---|

| Drug Delivery | Used to form complexes with pharmaceutical agents for targeted delivery. |

| Tissue Engineering | Acts as a scaffold material to support cell growth and tissue regeneration. |

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various chemical compounds.

- Synthesis of Macrocycles : It is employed in the creation of molecular cages and macrocycles which have applications in catalysis and molecular recognition .

- Agrochemicals : The compound is utilized in the production of crop protection agents, particularly fungicides .

| Application | Description |

|---|---|

| Intermediate | Key component in the synthesis of agrochemicals and pharmaceuticals. |

| Macrocycle Formation | Used to create complex structures for catalytic applications. |

Case Study 1: Drug Delivery Systems

A study published in Biomaterials explored the use of this compound derivatives as linkers in drug delivery systems. The research demonstrated that these derivatives could effectively enhance the solubility and bioavailability of hydrophobic drugs by forming stable complexes .

Case Study 2: Polymer Crosslinking

Research conducted by Zhang et al. (2020) investigated the use of this compound as a crosslinker in polyurethane synthesis. The study found that incorporating this diamine significantly improved the thermal stability and mechanical strength of the resulting polymer networks compared to traditional crosslinkers .

Mécanisme D'action

Le mécanisme d’action de l’octamethylènediamine implique son interaction avec diverses cibles moléculaires et voies. En tant que diamine, il peut former des complexes stables avec des ions métalliques, ce qui peut influencer les activités enzymatiques et d’autres processus biochimiques . La capacité du composé à agir comme agent de réticulation joue également un rôle dans ses applications biologiques et industrielles .

Comparaison Avec Des Composés Similaires

Composés similaires

1,6-Hexanediamine : Une autre diamine aliphatique avec une chaîne carbonée plus courte.

1,10-Décanediamine : Une diamine aliphatique avec une chaîne carbonée plus longue.

1,12-Dodécanediamine : Une diamine aliphatique avec une chaîne carbonée encore plus longue.

Unicité

L’octamethylènediamine est unique en raison de sa longueur de chaîne optimale, qui offre un équilibre entre la flexibilité et la réactivité. Cela le rend particulièrement adapté à une utilisation comme intermédiaire dans la synthèse de divers composés organiques et dans des applications industrielles .

Activité Biologique

1,8-Diaminooctane (DAO), also known as VL-004, is a compound with significant biological activity, particularly in the fields of antimicrobial properties and cellular health. This article explores its biological effects, mechanisms of action, and potential applications based on current research findings.

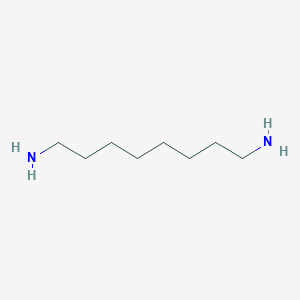

Chemical Structure and Properties

This compound is a linear aliphatic diamine with the chemical formula CHN. Its structure consists of two amino groups (-NH) attached to an octane backbone. This configuration allows for various interactions with biological systems, contributing to its diverse biological activities.

Antimicrobial Activity

Research has highlighted the antibacterial properties of this compound and its derivatives. A study identified a series of linear guanidine derivatives, including DAO, showcasing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.12 to 4 µg/mL for various strains, including multi-drug resistant clinical isolates such as Enterobacter cloacae and Acinetobacter baumannii .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.12 - 4 | Staphylococcus aureus |

| Escherichia coli | ||

| Enterobacter cloacae | ||

| Acinetobacter baumannii |

This broad-spectrum activity indicates DAO's potential as a lead compound for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Mitophagy Induction and Cellular Health

Recent studies have revealed that this compound promotes mitophagy—an essential process for cellular health where damaged mitochondria are removed and replaced. In model organisms like Caenorhabditis elegans, DAO has been shown to exceed the efficacy of spermidine in inducing mitophagy and protecting against oxidative stress .

The protective effects of DAO against oxidative stress are mediated through pathways involving canonical aging genes. This suggests that DAO not only aids in mitochondrial maintenance but may also contribute to extending lifespan and healthspan by mitigating age-related cellular decline .

Case Studies and Applications

Several case studies illustrate the practical applications of this compound:

- Antibacterial Coatings : DAO has been investigated for use in coatings that inhibit bacterial growth on surfaces in medical settings.

- Cellular Health Supplements : Due to its role in promoting mitophagy, DAO is being explored as a dietary supplement aimed at enhancing mitochondrial function in aging populations.

Propriétés

IUPAC Name |

octane-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGJDPKCLMLPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7613-16-3 (di-hydrochloride) | |

| Record name | Octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9073173 | |

| Record name | 1,8-Octanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faint yellow crystals, hygroscopic; [MSDSonline] | |

| Record name | 1,8-Octamethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

373-44-4, 7613-16-3 | |

| Record name | 1,8-Octanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octamethylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Octanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octamethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A6694PIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.